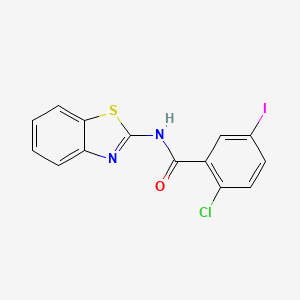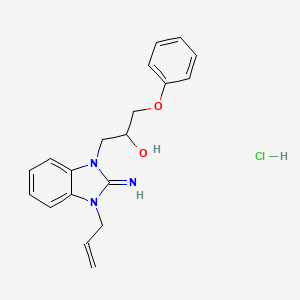![molecular formula C17H21N3OS B5062942 N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5062942.png)
N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide, also known as DPTP, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPTP is a thioamide derivative of pyrimidine, and it is synthesized through a multi-step chemical process.
作用機序
The mechanism of action of N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell proliferation and survival. N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
実験室実験の利点と制限
N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has also been found to have low toxicity in animal studies. However, there are also some limitations to using N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide in lab experiments. Its solubility in water is low, which can make it difficult to administer in animal studies. Additionally, the mechanism of action of N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide is not fully understood, which can make it challenging to design experiments to test its therapeutic potential.
将来の方向性
There are several future directions for research on N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide. One area of research is to further investigate its mechanism of action and identify the specific signaling pathways that it targets. This information could be used to design more effective therapies for cancer and inflammation. Another area of research is to investigate the potential of N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide for different therapeutic applications.
合成法
The synthesis of N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide involves a multi-step chemical process, starting with the reaction of 6-phenyl-4-pyrimidinethiol with ethyl acetoacetate to form 6-phenyl-4-pyrimidinylthioacetoacetate. This intermediate product is then reacted with diethylamine to form N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been the focus of scientific research due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has also been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N,N-diethyl-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-4-20(5-2)17(21)13(3)22-16-11-15(18-12-19-16)14-9-7-6-8-10-14/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKIHHHSIFOXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)SC1=NC=NC(=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062876.png)

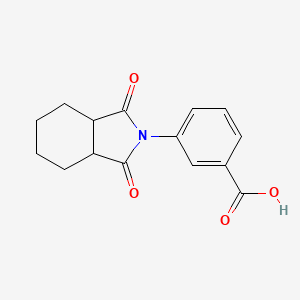
![methyl 4-[(4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5062899.png)
![N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5062907.png)
![N-(4-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B5062912.png)
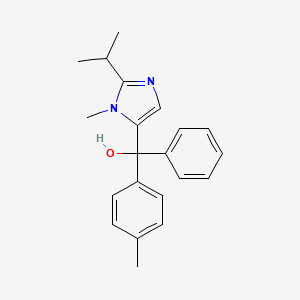
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5062931.png)
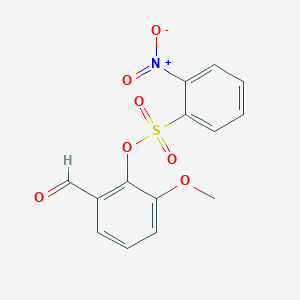

![4-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5062957.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B5062968.png)
